molecular formula C9H11NO3 B1526794 3-Isopropoxypicolinic acid CAS No. 317334-97-7

3-Isopropoxypicolinic acid

Cat. No.: B1526794
CAS No.: 317334-97-7
M. Wt: 181.19 g/mol
InChI Key: VEQBWSXCALLBKF-UHFFFAOYSA-N
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Description

3-Isopropoxypicolinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxypicolinic acid typically involves the reaction of picolinic acid with isopropyl alcohol in the presence of a suitable catalyst. One common method includes the esterification of picolinic acid followed by hydrolysis to yield the desired product. The reaction conditions often require an acidic or basic catalyst to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. Industrial methods may also employ advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Isopropoxypicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 3-isopropoxypicolinic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isopropoxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity. The compound may modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, differing by the absence of the isopropoxy group.

    3-Methoxypicolinic Acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-Ethoxypicolinic Acid: Contains an ethoxy group in place of the isopropoxy group.

Uniqueness: 3-Isopropoxypicolinic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

3-propan-2-yloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQBWSXCALLBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl 5-hydroxypyridine-2-carboxylate (0.6 g, 3.92 mmol) in DMF (3.6 mL) was added potassium carbonate (2.2 g, 15.7 mmol) followed by 2-bromopropane (736 μL, 7.8 mmol) The reaction mixture was heated at 60° C. for 1.5 hours. The reaction mixture was cooled and filtered using EtOAc and the solvent was evaporated under reduced pressure. The residue was dissolved in EtOAc and washed with water (3×10 mL) and brine solution (10 mL). The organics were separated and dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography using 0-50% EtOAc:hexanes as eluent to give methyl 5-isopropoxypyridine-2-carboxylate (555 mg, 73%) as a colorless oil. ESI-MS m/z calc. 195.1. found 196.3 (M+1)+; Retention time: 1.09 minutes (3 min run). Lithium hydroxide (5.7 mL of 2 M, 11.37 mmol) was added to a solution of methyl 5-isopropoxypyridine-2-carboxylate (555 mg, 2.84 mmol) in dioxane (4 mL) and stirred at 55° C. for 2 hours. The reaction mixture was diluted with ethyl acetate and washed with water and layers were separated. The aqueous layer was acidified with 1N HCl solution and extracted with ethyl acetate. The organics were separated and dried over sodium sulfate, filtered and concentrated in vacuo to gives-isopropoxypyridine-2-carboxylic acid (150 mg, 29%). ESI-MS m/z calc. 182.1. found 182.3 (M+1)+; Retention time: 0.33 minutes (3 min run).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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